

Nolomirole: A Technical Guide on Pharmacokinetics and Pharmacodynamics

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Compound of Interest

Compound Name: *Nolomirole*

Cat. No.: *B1679826*

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: **Nolomirole** (CHF-1035) was a drug candidate under development for heart failure, and its development was discontinued after Phase 3 clinical trials. Consequently, a comprehensive public record of its clinical pharmacokinetic and pharmacodynamic data is limited. This guide synthesizes the available preclinical and pharmacological information.

Introduction

Nolomirole, also known as 5,6-diisobutyryloxy-N-methyl-2-aminotetralin, is an orally administered prodrug.^[1] It was developed by Chiesi Farmaceutici for the potential treatment of heart failure.^[1] The core therapeutic hypothesis for **Nolomirole** is centered on its ability to modulate the neurohormonal activation that is a key factor in the progression of congestive heart failure.^[2] This is achieved through its action as a dual agonist for dopamine D₂ and α₂-adrenergic receptors, which leads to an inhibition of catecholamine release from sympathetic nerve endings.^[2]

Pharmacokinetics

Nolomirole is designed as a prodrug to improve oral bioavailability, which is rapidly converted to its active metabolite, CHF-1024 (5,6-dihydroxy-N-methyl-2-aminotetralin).^[1]

- Absorption and Distribution: Limited publicly available data on the absolute bioavailability, volume of distribution, and plasma protein binding of **Nolomirole** in humans.

- Metabolism: **Nolomirole** is rapidly hydrolyzed by circulating esterase enzymes to its active form, CHF-1024.[\[1\]](#)
- Elimination: The elimination half-life of **Nolomirole** is reported to be approximately 3 hours. [\[1\]](#) Further details on clearance rates and excretion pathways are not readily available in the public domain.

Table 1: Summary of **Nolomirole** Pharmacokinetic Parameters

Parameter	Value	Species	Notes
Prodrug	Nolomirole (CHF-1035)	-	-
Active Metabolite	CHF-1024	-	-
Route of Administration	Oral	Human (intended)	[1]
Metabolism	Rapid hydrolysis by esterases	In vivo	[1]
Elimination Half-life	~3 hours	Not Specified	[1]
Cmax, Tmax, AUC, Clearance	Data not publicly available	-	-
Bioavailability	Data not publicly available	-	-

Pharmacodynamics

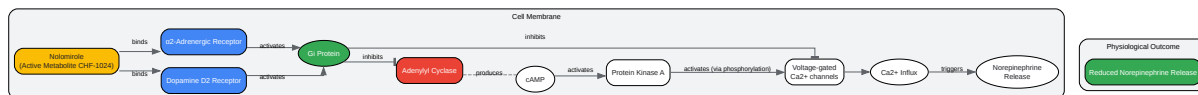
The pharmacodynamic effects of **Nolomirole** are a result of its activity as a dual agonist at presynaptic dopamine D₂ and α_2 -adrenergic receptors.[\[2\]](#) This dual agonism leads to a reduction in sympathetic tone by inhibiting the release of norepinephrine from nerve endings.[\[2\]](#)

Table 2: Summary of **Nolomirole** Pharmacodynamic Parameters

Parameter	Value	Target	Notes
Mechanism of Action	Dopamine D ₂ and α_2 -Adrenergic Receptor Agonist	Presynaptic nerve terminals	[2]
Receptor Affinity (K _i)	(-)-enantiomer: 120 nM	Dopamine D ₂ Receptor	[1]
(+)-enantiomer: 2,400 nM	Dopamine D ₂ Receptor	[1]	
(-)-enantiomer: 130 nM	α_2 -Adrenergic Receptor	[1]	
(+)-enantiomer: 1,600 nM	α_2 -Adrenergic Receptor	[1]	
Observed Preclinical Effects	Reduction in right atrial and ventricular hypertrophy	Rat model of heart failure	[2]
Reduction in plasma Atrial Natriuretic Peptide (ANP)	Rat model of heart failure	[2]	
Attenuation of norepinephrine depletion in the right ventricle	Rat model of heart failure	[2]	
Human Pharmacodynamic Data	Data not publicly available	-	-

Signaling Pathways

The therapeutic effects of **Nolomirole** are mediated through the activation of inhibitory G-protein (G_i) coupled signaling cascades downstream of the D₂ and α_2 -adrenergic receptors.



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Caption: **Nolomirole**'s dual agonism on D2 and α_2 -adrenergic receptors activates Gi protein, inhibiting adenylyl cyclase and calcium influx, ultimately reducing norepinephrine release.

Experimental Protocols

The following outlines the methodology for a key preclinical study evaluating the effects of **Nolomirole**.

5.1 Monocrotaline-Induced Congestive Heart Failure Model in Rats[2]

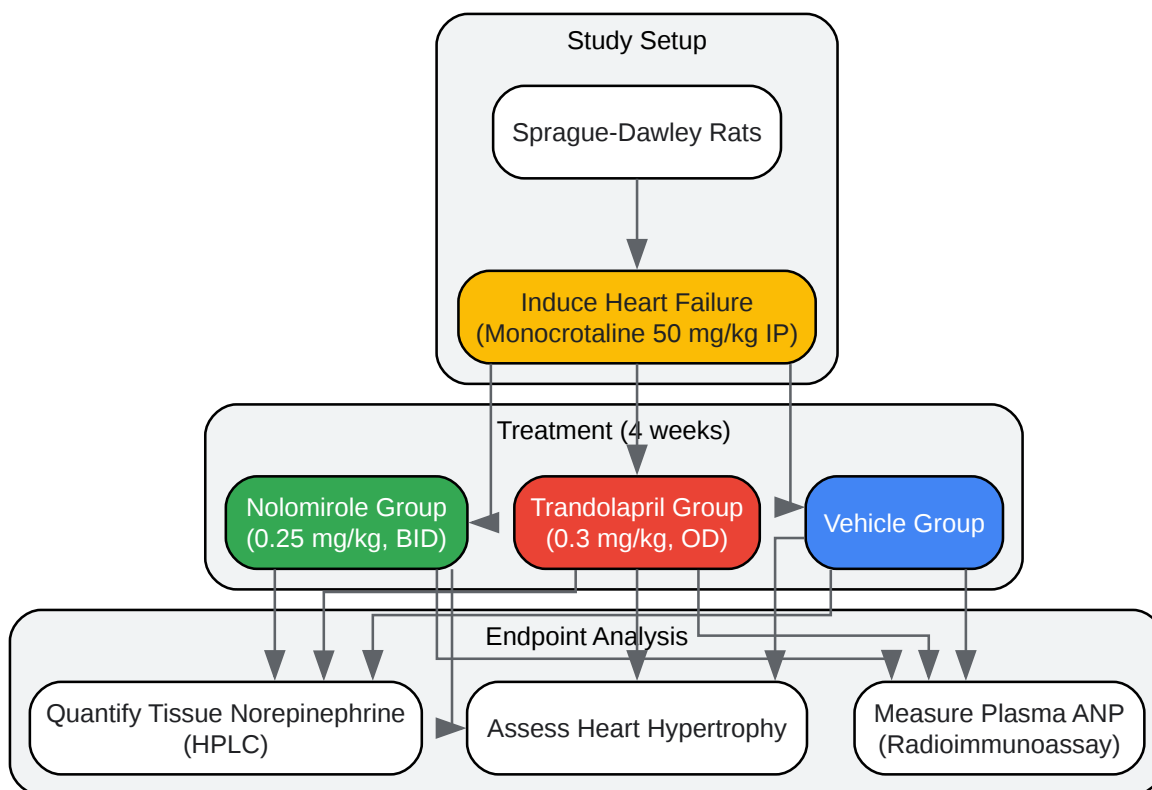
- Objective: To assess the efficacy of **Nolomirole** in a rat model of congestive heart failure.
- Animal Model: Male Sprague-Dawley rats.
- Induction of Heart Failure: A single intraperitoneal injection of monocrotaline (50 mg/kg) was administered to induce pulmonary hypertension and subsequent right ventricular failure. A control group received a saline injection.
- Treatment Groups: Three days post-injection, the monocrotaline-treated rats were randomized into the following oral treatment groups (n=50 per group):
 - Vehicle (distilled water)
 - **Nolomirole** (0.25 mg/kg, twice daily)
 - Trandolapril (0.3 mg/kg, once daily) as a reference compound.

- Study Duration: Treatment continued for four weeks.
- Endpoint Analysis: At the end of the study, animals showing signs of congestive heart failure were sacrificed for the following evaluations:
 - Heart Hypertrophy: Right atria and ventricles were weighed.
 - Neurohormone Levels:
 - Plasma Atrial Natriuretic Peptide (ANP) and aldosterone were measured by radioimmunoassay.
 - Tissue Norepinephrine Concentration:
 - Norepinephrine levels in the right ventricle were quantified using high-pressure liquid chromatography (HPLC).

Summary and Conclusion

Nolomirole is a prodrug that is rapidly converted to its active metabolite, CHF-1024, a dual agonist of dopamine D₂ and α_2 -adrenergic receptors.[1] Its mechanism of action is centered on the inhibition of catecholamine release from sympathetic nerve endings, thereby reducing the neurohormonal overstimulation characteristic of congestive heart failure.[2] Preclinical studies in a rat model of heart failure demonstrated that **Nolomirole** could attenuate signs of the disease, such as cardiac hypertrophy and neurohormonal dysregulation.[2]

Despite reaching Phase 3 clinical trials, the development of **Nolomirole** was discontinued, and detailed human pharmacokinetic and pharmacodynamic data are not publicly available. The information presented in this guide is based on the available preclinical data and the established pharmacology of its target receptors. Further research into the clinical data, if it were to become available, would be necessary for a complete understanding of **Nolomirole's** profile in humans.



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- To cite this document: BenchChem. [Nolomirole: A Technical Guide on Pharmacokinetics and Pharmacodynamics]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1679826#nolomirole-pharmacokinetics-and-pharmacodynamics]

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